Bienvenue dans la boutique en ligne BenchChem!

4-Azaspiro[2.5]octane

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

4-Azaspiro[2.5]octane (CAS 124269-04-1) is a saturated spirocyclic amine characterized by a nitrogen atom within a six-membered piperidine ring fused to a three-membered cyclopropane ring via a shared quaternary carbon. This unique spirocyclic architecture confers significant three-dimensionality and structural rigidity, distinguishing it from planar or non-spirocyclic amine scaffolds.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 124269-04-1
Cat. No. B049918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azaspiro[2.5]octane
CAS124269-04-1
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CCNC2(C1)CC2
InChIInChI=1S/C7H13N/c1-2-6-8-7(3-1)4-5-7/h8H,1-6H2
InChIKeyHVFHYYCWZWCTMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Azaspiro[2.5]octane (CAS 124269-04-1): A Privileged Spirocyclic Amine Scaffold for Medicinal Chemistry


4-Azaspiro[2.5]octane (CAS 124269-04-1) is a saturated spirocyclic amine characterized by a nitrogen atom within a six-membered piperidine ring fused to a three-membered cyclopropane ring via a shared quaternary carbon [1]. This unique spirocyclic architecture confers significant three-dimensionality and structural rigidity, distinguishing it from planar or non-spirocyclic amine scaffolds [2]. As a versatile building block, it is increasingly employed in drug discovery to enhance metabolic stability, improve physicochemical properties, and enable the exploration of novel chemical space, particularly for targeting challenging protein-protein interactions and kinase binding sites [2].

Why 4-Azaspiro[2.5]octane Cannot Be Casually Replaced with Simpler Amines


Generic substitution of 4-Azaspiro[2.5]octane with simpler, non-spirocyclic amines or even closely related spirocyclic analogs carries significant risk. The specific ring size and nitrogen placement in the [2.5] spiro-system dictate a precise three-dimensional vector and conformational rigidity that are not recapitulated by analogs such as 4-azaspiro[2.4]heptane (five-membered ring) or 4-azaspiro[3.5]nonane (four-membered ring) [1]. These geometric differences directly impact key molecular interactions in biological systems, including target binding affinity, selectivity against off-targets, and fundamental physicochemical properties like lipophilicity (LogP) and basicity (pKa) [1]. Consequently, even minor structural modifications can lead to substantial changes in in vitro potency (IC50/Ki) and in vivo pharmacokinetics, making direct interchange without extensive re-optimization of a lead series impractical [2].

Quantitative Differentiation: 4-Azaspiro[2.5]octane vs. Analogs


Precise Lipophilicity Control: Comparing LogP Values for CNS Drug Design

4-Azaspiro[2.5]octane exhibits a calculated LogP of 1.62, which is a crucial parameter for balancing membrane permeability and aqueous solubility, particularly in Central Nervous System (CNS) drug discovery. This value is distinct from its smaller analog, 4-Azaspiro[2.4]heptane (LogP ~1.4 predicted), and the oxa-analog, 7-Oxa-4-azaspiro[2.5]octane (LogP 0.47) [REFS-1, REFS-2, REFS-3]. The difference of approximately 1.15 LogP units between the parent amine and the oxa-analog represents a significant shift in hydrophobicity that directly affects drug-likeness parameters such as volume of distribution and blood-brain barrier penetration. Selecting 4-Azaspiro[2.5]octane provides a moderate lipophilicity starting point, offering a favorable balance for CNS candidates without the high polarity of oxa-analogs or the lower molecular weight of [2.4] systems.

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Scaffold Basicity: pKa Differentiation from Common Saturated Amines

The basicity (pKa) of a spirocyclic amine dictates its ionization state at physiological pH, profoundly impacting solubility, permeability, and target engagement. The predicted pKa of the 4-Azaspiro[2.5]octane scaffold falls in the range of 10.2–11.1, which is characteristic of a secondary alkyl amine but is notably higher than many common saturated heterocycles like morpholine (pKa ~8.3) [REFS-1, REFS-2]. This higher basicity means the compound remains largely protonated at physiological pH, which can enhance solubility but may reduce passive membrane permeability. In contrast, the introduction of an oxygen atom to form the 1-Oxa-6-azaspiro[2.5]octane scaffold dramatically lowers the predicted pKa to -0.82 . This 11-point pKa shift fundamentally alters the molecule's behavior, making it a neutral species under the same conditions. The selection of the parent amine provides a distinct basicity profile that is essential for targeting acidic residues in binding pockets (e.g., Asp, Glu) or for achieving a specific balance of solubility and permeability.

Medicinal Chemistry Physicochemical Property Drug Design

Fundamental Reactivity in C–H Functionalization: A Model for Tunable Chemical Space

A 2023 study in *Organic Letters* by Ungarean et al. investigated the radical C–H xanthylation of various azaspirocycles, including the [2.5]octane system [1]. The study revealed that spirocyclic analogues exhibit fundamentally different reactivity and selectivity profiles compared to their saturated heterocyclic counterparts. While the study did not provide a direct quantitative yield comparison for the unsubstituted parent compound, it established a critical qualitative difference: the spirocyclic framework significantly alters the steric and electronic environment around the C–H bonds, leading to pronounced chemical tunability [1]. This finding implies that 4-Azaspiro[2.5]octane is not merely a passive scaffold; its inherent reactivity can be harnessed for selective late-stage functionalization, an advantage not shared by non-spirocyclic piperidines which may undergo more complex or unselective reaction pathways. This 'tunability' is a key differentiator for medicinal chemists seeking to rapidly diversify a lead series at a late stage without resorting to de novo synthesis.

Synthetic Methodology Late-Stage Functionalization Medicinal Chemistry

Enzyme Inhibition Potency: Leveraging the Spirocyclic Scaffold for Sub-Nanomolar Affinity

While the parent 4-Azaspiro[2.5]octane is a building block, its value is demonstrated by the potent activity of its derivatives. Data from US Patents 9,796,680 and 10,081,601 show that functionalized derivatives of this scaffold achieve low-nanomolar to sub-nanomolar inhibition of Lysosomal Acid Glucosylceramidase [1]. For instance, the 8-fluoromethyl derivative (BDBM285821) exhibits a Ki of 2.10 nM and an IC50 of 6.20 nM [1]. This is a dramatic improvement over the 8-carboxylic acid derivative (BDBM285827), which shows an IC50 of 507 nM [2]. The nearly 250-fold difference in potency between these two analogs highlights the scaffold's critical role in presenting functional groups with precise vectors to engage the target. This SAR data validates that the spiro[2.5]octane core is not an inert linker but a key determinant of molecular recognition, enabling the design of compounds with significantly enhanced target engagement compared to non-spirocyclic or differently functionalized cores.

Enzyme Inhibition Drug Discovery Structure-Activity Relationship (SAR)

Recommended Procurement Scenarios for 4-Azaspiro[2.5]octane


1. CNS Drug Discovery: Optimizing Lipophilicity and Basicity

In central nervous system (CNS) drug discovery, the balance between lipophilicity and basicity is paramount for achieving brain penetration and target engagement. 4-Azaspiro[2.5]octane presents a calculated LogP of 1.62 and a pKa of 10.2–11.1, positioning it as a moderately lipophilic, basic scaffold [REFS-1, REFS-2]. This profile is distinct from more polar oxa-analogs (LogP 0.47) [1] and less basic morpholine (pKa ~8.3) . A medicinal chemist aiming to design a brain-penetrant kinase inhibitor would therefore prioritize this scaffold over its more polar or less basic counterparts to achieve a favorable free drug concentration in the CNS.

2. Late-Stage Functionalization: Exploiting Unique Radical Reactivity

For research groups focused on late-stage functionalization (LSF) or diversity-oriented synthesis, the unique radical reactivity of the azaspiro[2.5]octane system is a key selection criterion. As demonstrated by Ungarean et al., the spirocyclic constraint imparts a distinct reactivity profile in C–H functionalization compared to simple piperidines [2]. Procuring this scaffold is justified for projects that require the rapid and selective installation of functional groups (e.g., fluorine, methyl) onto a pre-existing advanced intermediate, thereby circumventing lengthy de novo synthetic routes for each new analog.

3. Scaffold-Hopping and Lead Optimization: Achieving Sub-Nanomolar Potency

In lead optimization programs where a non-spirocyclic amine core has yielded only moderate potency (e.g., IC50 > 500 nM), a scaffold-hopping strategy to 4-Azaspiro[2.5]octane is a data-driven decision. Patent evidence demonstrates that proper functionalization of this scaffold enables sub-nanomolar enzyme inhibition (Ki = 2.10 nM) [3]. Therefore, procurement is recommended for teams seeking to rescue a project by dramatically improving target binding affinity and exploring new vectors for interaction with the target protein, as the three-dimensionality of the spirocycle can unlock novel binding modes not accessible to flatter, more flexible amines.

4. PROTAC and Molecular Glue Linker Design

The design of PROTACs (Proteolysis-Targeting Chimeras) and molecular glues requires rigid, three-dimensional linkers that orient the E3 ligase ligand and the target protein ligand in a specific geometry to facilitate ternary complex formation. The spirocyclic core of 4-Azaspiro[2.5]octane, with a calculated LogP of 1.62 and zero rotatable bonds, provides a semi-rigid, conformationally restricted vector . This is in contrast to common linear alkyl or PEG linkers, which are highly flexible and can lead to non-productive ternary complexes. Selecting this scaffold as a linker module can improve the efficiency and predictability of PROTAC-mediated degradation by reducing the entropic penalty of binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Azaspiro[2.5]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.